N-Nitroso Akardite II

Description

Properties

IUPAC Name |

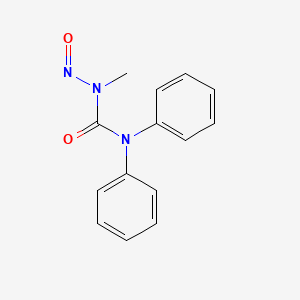

1-methyl-1-nitroso-3,3-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-16(15-19)14(18)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXQWYQSFLIGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652663 | |

| Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-26-2 | |

| Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Basis for Nitrosation

Akardite II (AK-II), the precursor to NNAK-II, is a tertiary urea derivative with the structure 1-methyl-3,3-diphenylurea. The nitrosation reaction targets the methyl-substituted nitrogen atom, replacing a hydrogen atom with a nitroso (-NO) group. This transformation occurs under strongly acidic conditions, typically employing hydrochloric or sulfuric acid, which protonate the amine group to enhance electrophilic attack by nitrosyl ions (NO⁺).

The reaction follows a two-step mechanism:

-

Electrophilic Substitution :

The nitrosyl ion attacks the electron-rich methylamine nitrogen, forming NNAK-II via an intermediate diazonium species that rapidly loses a proton.

Experimental Synthesis Protocols

Standard Nitrosation Procedure

A representative method from propellant stabilization studies involves the following steps:

-

Reagents :

-

Akardite II (10.0 g, 0.039 mol)

-

Sodium nitrite (3.5 g, 0.051 mol)

-

Hydrochloric acid (37%, 50 mL)

-

Ice-water bath (0–5°C)

-

-

Procedure :

-

Dissolve AK-II in 100 mL of dichloromethane.

-

Add HCl dropwise under vigorous stirring.

-

Slowly introduce NaNO₂ dissolved in 20 mL H₂O.

-

Maintain temperature ≤5°C to minimize side reactions.

-

Stir for 4 hours, then extract organic layer and wash with NaHCO₃.

-

Dry over anhydrous MgSO₄ and evaporate under reduced pressure.

-

-

Yield : 78–82% (white crystalline solid).

Optimization Parameters

Key variables influencing yield and purity:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–5°C | Minimizes oxidative degradation |

| Molar Ratio (AK-II:NaNO₂) | 1:1.3 | Ensures complete nitrosation |

| Acid Concentration | 5–6 M HCl | Maximizes NO⁺ availability |

| Reaction Time | 3–4 hours | Balances completion vs. side reactions |

Analytical Characterization

Spectroscopic Validation

Thermal Stability Profiles

Differential scanning calorimetry (DSC) reveals decomposition onset at 182°C, with an exothermic peak at 195°C (ΔH = −1,250 J/g).

Industrial-Scale Adaptations

Continuous Flow Reactor Design

To enhance scalability, recent patents describe tubular reactors with:

Chemical Reactions Analysis

Types of Reactions: N-Nitroso Akardite II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The nitroso group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile and desired product.

Major Products: The major products formed from these reactions include various nitroso, amine, and substituted derivatives of Akardite II. These products can have different properties and applications depending on their chemical structure .

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Chemical Formula : C14H13N3O2

- CAS Number : 1076199-26-2

- Physical State : Liquid

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

N-Nitroso Akardite II acts as a stabilizer for nitrate ester-based energetic materials, such as propellants and explosives. The compound inhibits decomposition reactions that can lead to instability in these materials. It interacts with reactive species generated during decomposition, effectively slowing down or preventing further reactions that could lead to accidental ignition or explosion .

Scientific Research Applications

- Stabilization of Energetic Materials :

- Biological Research :

- Industrial Applications :

Case Studies

-

Stabilization of Nitrocellulose-Based Propellants :

A study highlighted the effectiveness of this compound in stabilizing nitrocellulose-based propellants. The compound demonstrated significant inhibition of decomposition reactions under various temperature conditions, thereby enhancing the shelf life and safety of these materials . -

Environmental Impact Assessment :

Research has been conducted to evaluate the environmental impact of using this compound compared to traditional stabilizers. Findings suggest that while it provides effective stabilization, further studies are needed to assess its degradation products and potential health risks associated with long-term exposure . -

Comparative Study with Green Stabilizers :

Recent investigations into green alternatives to conventional stabilizers have included assessments of this compound. The results indicated that while it is effective, there is a growing need for stabilizers that minimize environmental toxicity and health risks associated with nitrosamines .

Mechanism of Action

The mechanism by which N-Nitroso Akardite II exerts its stabilizing effects involves the inhibition of decomposition reactions in nitrate ester-based energetic materials. The compound interacts with reactive species generated during the decomposition process, thereby preventing or slowing down further reactions. This interaction helps to maintain the stability and integrity of the energetic material, reducing the risk of accidental ignition or explosion .

Comparison with Similar Compounds

Stabilizer Performance in Propellant Systems

The table below compares Akardite II with other stabilizers in terms of consumption rates during aging, propellant compatibility, and toxicity of their N-nitroso derivatives:

Key Findings :

- Consumption Rates: Akardite II and Centralite I exhibit slower depletion under NOₓ exposure, making them suitable for long-term stabilization in multi-base propellants. TPA, while effective in single-base propellants, degrades rapidly .

- Toxicity : All traditional stabilizers form highly toxic N-nitroso derivatives. Emerging alternatives like tocopherol derivatives minimize toxicity while maintaining stabilizing efficacy .

Structural and Functional Differences

- Akardite II vs.

- Akardite II vs. TPA : TPA’s faster consumption limits its use to single-base propellants, whereas Akardite II’s stability suits multi-base systems.

Comparison with Other N-Nitroso Compounds

N-Nitroso Akardite II shares structural and toxicological similarities with other NOCs, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are well-documented carcinogens.

Genotoxicity and Carcinogenicity

The table below highlights the genotoxic effects of select NOCs:

*Inferred based on structural analogy to other NOCs.

Mechanisms :

Environmental and Dietary Context

While this compound originates from propellant degradation, dietary NOCs (e.g., in processed meats) are linked to gastrointestinal cancers. Both classes share mutagenic pathways, but exposure routes differ:

- Propellant-derived NOCs: Occupational exposure in defense industries .

- Dietary NOCs: Chronic ingestion via cured meats and beer .

Emerging Alternatives and Mitigation Strategies

To address toxicity concerns, non-toxic stabilizers like tocopherol (vitamin E) and ionone derivatives are being adopted. These compounds avoid nitrosation and exhibit negligible environmental impact . Additionally, antioxidants like vitamin C can inhibit endogenous NOC formation, offering a preventive strategy .

Biological Activity

N-Nitroso Akardite II (NAK-II), a nitrosating agent with the molecular formula C14H13N3O2, has garnered attention in various fields due to its biological activity and potential health implications. This compound is primarily known for its role as a stabilizer in propellant formulations and its capacity to form carcinogenic nitrosamines. This article delves into the biological activity of NAK-II, highlighting its mechanisms, effects, and relevant research findings.

This compound is a derivative of Akardite II, which is commonly used in explosives and propellant formulations. The nitroso group (-NO) in NAK-II makes it a potent nitrosating agent, capable of modifying biological molecules such as DNA and proteins through nitrosation reactions. This process can lead to the formation of N-nitroso compounds, many of which are recognized carcinogens.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3O2 |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 1076199-26-2 |

| Structure | Structure |

Carcinogenic Potential

Research has shown that NAK-II can lead to the formation of various daughter products that possess significant toxicological properties. The compound has been identified as a source of carcinogenic N-nitrosamines, which are formed through the degradation processes during the aging of propellant materials containing Akardite II . The presence of these nitrosamines poses serious health risks, including increased cancer risk upon exposure.

Case Studies

- Study on Degradation Products : A study conducted by Damseaux et al. (2021) highlighted the degradation pathways of Akardite II under thermal stress, revealing that NAK-II decomposes to produce several toxic species, including nitrogen oxides and reactive radicals that can initiate further chemical reactions leading to additional toxic byproducts .

- Toxicity Assessment : In another investigation, the toxicity profile of NAK-II was assessed using various in vitro models. The results indicated that exposure to NAK-II resulted in DNA damage and increased cell death in cultured human cells, underscoring its potential as a genotoxic agent .

Research Findings

The biological activity of this compound has been extensively studied across various research domains. Here are some key findings:

- Nitrosation Reactions : The ability of NAK-II to induce nitrosation reactions has been documented, leading to modifications in amino acids and nucleic acids that may contribute to mutagenesis and carcinogenesis .

- Stability and Decomposition : Research indicates that the stability of NAK-II in propellant formulations can lead to gradual release and accumulation of toxic degradation products over time, raising concerns about long-term exposure risks for workers handling these materials .

- Health Risk Evaluations : Evaluations conducted by NATO have classified compounds like NAK-II as hazardous due to their potential for forming harmful derivatives during usage and storage in propellant systems .

Q & A

Q. How is N-Nitroso Akardite II synthesized and characterized in laboratory settings?

this compound is synthesized via nitrosation of Akardite II (N,N'-diphenylurea derivatives) using nitrous acid or nitroso precursors under controlled pH and temperature. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Solubility profiles (e.g., in dichloromethane, methanol) and thermal stability are evaluated using differential scanning calorimetry (DSC) .

Q. What analytical methods are used to detect and quantify this compound in complex matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is standard for trace-level detection in biological or environmental samples. Chromatographic parameters (e.g., column type, mobile phase gradient) are optimized using Design of Experiments (DoE) frameworks, such as I-Optimal mixture design, to account for matrix interference . Quantification limits are typically in the µg/kg range, validated via spike-recovery experiments .

Q. How does the stability of this compound vary under different environmental conditions?

Stability is temperature-dependent, degrading rapidly above 60°C. Accelerated aging studies in propellant formulations show that Akardite II forms N-nitroso derivatives, which are monitored via gas chromatography (GC) with thermal energy analysis (TEA). Hydrolytic stability in aqueous media is pH-sensitive, with decomposition observed under alkaline conditions .

Q. What mechanisms contribute to the in vitro formation of this compound?

Formation occurs via nitrosation of secondary amines (e.g., Akardite II) by nitrite ions in acidic environments (e.g., gastric fluid). Reaction kinetics are influenced by catalysts like thiocyanate and inhibitors like ascorbic acid. Computational modeling (e.g., density functional theory) predicts transition states and activation energies for nitrosation pathways .

Advanced Research Questions

Q. How can I-Optimal mixture design optimize the synthesis of this compound derivatives?

I-Optimal designs with three components (e.g., solvent ratio, temperature, reactant stoichiometry) and 11 experimental runs minimize variability while maximizing yield. Responses (e.g., purity, yield) are modeled using quadratic regression, with lack-of-fit tests ensuring model validity. This approach reduces resource expenditure compared to full factorial designs .

Q. How do stabilizers like Akardite II affect the aging kinetics of nitrocellulose-based propellants?

Stabilizers scavenge nitrogen oxides (NOₓ) generated during nitrocellulose decomposition. Aging studies at 70°C show Akardite II depletes faster than Centralite I but slower than 2-nitrodiphenylamine. Consumption rates are quantified via HPLC, and activation energies for stabilizer degradation are calculated using Arrhenius plots .

Q. What strategies mitigate data discrepancies in quantifying this compound across studies?

Harmonize analytical protocols using reference standards and inter-laboratory validation. For dietary studies, cross-validate food frequency questionnaires (FFQs) with 7-day food records (7DFR) to address overreporting biases. Energy-adjusted Spearman correlations (>0.3) and Cohen’s kappa (>0.2) indicate moderate agreement .

Q. How does Rh(III)-catalyzed C-H activation enhance functionalization of this compound?

Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) enable ortho-olefination of the aryl ring via N-nitroso-directed C-H activation. Mechanistic studies reveal a five-membered rhodacycle intermediate, with turnover-limiting electrophilic C-H activation. This method achieves >90% yield under mild conditions and tolerates unactivated alkenes .

Q. What in vivo models assess the carcinogenic potential of this compound exposure?

Rodent models with surgically induced duodenogastric reflux (e.g., Billroth II reconstruction) are exposed to this compound via oral gavage. Gastric mucosa histopathology and precancerous lesion incidence (e.g., dysplasia) are monitored over 12–24 weeks. Urinary N-nitroso metabolites are quantified as biomarkers .

Q. How effective are ascorbic acid and α-tocopherol in inhibiting this compound formation?

Ascorbic acid (500 ppm) blocks nitrosation by competing for nitrite ions, achieving 60–80% inhibition in simulated gastric fluid. α-Tocopherol (200 ppm) acts as a radical scavenger, reducing NOₓ-mediated degradation in propellants. Synergistic effects are observed in combinatorial antioxidant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.